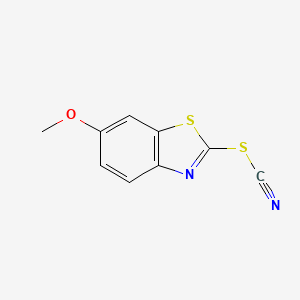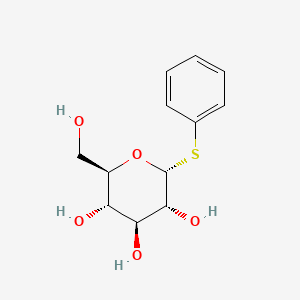![molecular formula C11H10N2O2 B576568 7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 13687-72-4](/img/structure/B576568.png)
7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole is a chemical compound with the molecular formula C11H10N2O2 . It has a molecular weight of 202.21 g/mol . The IUPAC name for this compound is 7-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydrocyclopenta[b]indole derivatives can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence . This procedure is rapid, operationally straightforward, and generally high yielding . It draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .Molecular Structure Analysis
The compound has a complex structure with 15 heavy atoms . The InChI string and Canonical SMILES for this compound are available . The compound has a topological polar surface area of 61.6 Ų .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, 1,2,3,4-Tetrahydrocyclopenta[b]indole undergoes reduction in the presence of Pd/C and hydrogen gas to yield 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole .Physical And Chemical Properties Analysis
The compound has a molecular weight of 202.21 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound has a rotatable bond count of 0 .Scientific Research Applications
Reactant for Thionium Species-Mediated Functionalization
This compound can be used as a reactant for thionium species-mediated functionalization at the 2α-position of indoles . This process involves the reaction of the compound with thionium species, leading to the functionalization of the indole ring.
Preparation of Tetramethylpiperidine-1-Oxoammonium Salts
7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole can be used in the preparation of tetramethylpiperidine-1-oxoammonium salts . These salts are known to be effective oxidants in various chemical reactions.
Synthesis of Indoloquinones
The nitration of N-acyl-7-methyl-1,3a,4,8b-tetrahydrocyclopenta[b]indole with a mixture of NH4NO3 and (CF3CO)2O affords 5-nitro derivatives. The reduction of these 5-nitro derivatives with Fe(OH)2 in H2O leads to the formation of 5-amino derivatives. The oxidation of the 5-amino derivatives with Fremy’s salt gives the corresponding indoloquinones .
Synthesis of 7-Substituted Derivatives
7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole can be used in the synthesis of 7-bromo-, 7-phenylethynyl-, 7-azido-, 7-nitro-, and 5,7-dinitro-substituted N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles . These derivatives have potential applications in various fields of chemistry.
Spectroscopic Studies
The NMR spectra of N-acetyl-7-nitro-1,3a,4,8b-tetrahydrocyclopenta[b]indoles displayed no signal doubling typical of the other 7-substituted derivatives . This indicates that this compound can be used in spectroscopic studies to understand the structure and properties of similar compounds.
Reduction Reactions
1,2,3,4-Tetrahydrocyclopent[b]indole undergoes reduction in the presence of Pd/C and hydrogen gas to yield 1,2,3,3a,4,8b-hexahydrocyclopent[b]indole . This shows that the compound can be used in reduction reactions to synthesize other related compounds.
Future Directions
The development of efficient and rapid synthesis methods for 1,2,3,4-tetrahydrocyclopenta[b]indole derivatives, such as the one-pot, three-component Fischer indolisation–N-alkylation sequence, opens up possibilities for the creation of a broad range of structurally-diverse starting materials . This could potentially lead to the rapid generation of trisubstituted indole libraries, which could have significant implications in the field of drug discovery .
properties
IUPAC Name |
7-nitro-1,2,3,4-tetrahydrocyclopenta[b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-13(15)7-4-5-11-9(6-7)8-2-1-3-10(8)12-11/h4-6,12H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDGDBBFKCHJHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13687-72-4 |
Source


|
| Record name | 7-nitro-1H,2H,3H,4H-cyclopenta[b]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7R,9R,10R,18R,20R,21R)-10,16,21,30-tetrahydroxy-7,9,18,20-tetramethyl-8,11,19,22-tetraoxanonacyclo[15.11.1.16,26.02,15.03,12.04,27.05,10.021,29.023,28]triaconta-1(29),2(15),3,5,12,16,23,26(30),27-nonaene-14,25-dione](/img/structure/B576486.png)


![1-[[4,6-Bis(2-methoxyethoxy)-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione](/img/structure/B576490.png)







![Bis[tris(2,4-pentanedionato)titanium(IV)] Hexachlorotitanate(IV)](/img/structure/B576506.png)
![1,2,3,4-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B576508.png)